molecular formula C9H12N4O3 B1437712 Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 1030517-93-1

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No. B1437712
M. Wt: 224.22 g/mol
InChI Key: NCGRZYZIDGLDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a key compound in the field of heterocyclic chemistry, involved in the synthesis of various amino derivatives of triazolopyrimidine. These compounds are synthesized through heterocyclization processes that lead to the formation of compounds with significant structural diversity. For instance, the heterocyclization of certain thiosemicarbazides with methyl iodide results in the formation of dimethylpyrimidinyl-amino[1,2,4]triazolo[1,5-a]pyrimidines. This process is indicative of the compound's role in stabilizing molecular structures through hydrogen bonding, which is crucial in hampering rearrangement processes such as the Dimroth rearrangement (Vas’kevich et al., 2006).

Antimicrobial and Antifungal Activities

The compound's derivatives have been explored for their biological activities, including antimicrobial and antifungal effects. The synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions has been studied, with these substances showing potential antimicrobial and antifungal properties in vitro (Komykhov et al., 2017).

Chemical Transformations and Reactions

The compound is involved in various chemical transformations, demonstrating its versatility in synthetic chemistry. Cyclocondensation reactions with hydroxylamine or hydrazine lead to the formation of different heterocyclic structures, showcasing the compound's ability to undergo transformations that result in the creation of novel compounds with potential pharmacological applications (Desenko et al., 1998). Additionally, the interaction of aminoazoles with Meldrum’s acid and ketones has been explored, further underscoring the compound's significance in the synthesis of heterocyclic compounds (Lipson et al., 2007).

Antiviral Applications

Explorations into the antiviral applications of derivatives of this compound have been made, with certain modifications showing promise as antiviral agents. This highlights the potential pharmaceutical applications of the compound and its derivatives, opening avenues for the development of new antiviral drugs (Ivoilova et al., 2021).

properties

IUPAC Name

methyl 2-(2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-5-10-9-11-8(15)6(3-7(14)16-2)4-13(9)12-5/h6H,3-4H2,1-2H3,(H,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGRZYZIDGLDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(C(=O)NC2=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 5
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 6
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

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